molecular formula C3H3FO2S B15261489 Prop-2-yne-1-sulfonyl fluoride

Prop-2-yne-1-sulfonyl fluoride

Cat. No.: B15261489
M. Wt: 122.12 g/mol
InChI Key: GFFFUKFVYFHSEC-UHFFFAOYSA-N
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Description

Prop-2-yne-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an organic moiety

Chemical Reactions Analysis

Types of Reactions

Prop-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, fluorinating agents, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF, DMSO, and acetonitrile, and may require specific temperatures and pressures to achieve optimal yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield sulfonamides, while addition reactions can produce epoxide-fused pyrrolidines and other complex structures .

Scientific Research Applications

Prop-2-yne-1-sulfonyl fluoride has found significant utility in various scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. It can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This reactivity is leveraged in various applications, including the development of covalent inhibitors and chemical probes. The sulfur (VI) fluoride exchange (SuFEx) reaction is a key mechanism by which this compound exerts its effects, enabling the formation of stable covalent linkages with target biomolecules .

Comparison with Similar Compounds

Prop-2-yne-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its utility in various scientific applications. Its reactivity and stability make it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C3H3FO2S

Molecular Weight

122.12 g/mol

IUPAC Name

prop-2-yne-1-sulfonyl fluoride

InChI

InChI=1S/C3H3FO2S/c1-2-3-7(4,5)6/h1H,3H2

InChI Key

GFFFUKFVYFHSEC-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)(=O)F

Origin of Product

United States

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